molecular formula C27H26O3 B585091 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one CAS No. 343272-53-7

1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one

Cat. No. B585091
M. Wt: 398.502
InChI Key: UMTKETXRHOPDDD-UHFFFAOYSA-N
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Description

“1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one” is a chemical compound with the molecular formula C27H26O3 and a molecular weight of 398.49 . It is also known as Nabumetone Impurity E . This compound belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs) and is used as an impurity standard in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one” consists of two moieties: the naphthalene moiety and the methoxy group . The naphthalene ring and methoxy group are not coplanar, indicating a certain degree of molecular complexity .


Physical And Chemical Properties Analysis

“1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one” has a molecular weight of 398.49 and an accurate mass of 398.1882 . It is stored at a temperature of +5°C and shipped at room temperature .

Scientific Research Applications

Liquid Crystal Research

1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one and its structural analogs have been extensively studied for their transitional properties in liquid crystal dimers. These compounds exhibit unique mesophases, including a twist-bend nematic phase attributed to their bent molecular geometry. The formation of this novel nematic phase is considered significant for advancing liquid crystal technology, particularly in display and sensor applications. The research underscores the pivotal role of methylene linkage in inducing the twist-bend nematic phase, expanding the understanding of liquid crystal phase behavior and its potential technological applications (Henderson & Imrie, 2011).

Environmental Impact Studies

Although not directly related to 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one, studies on the environmental impact of related compounds highlight the importance of understanding the ecological footprint of chemical substances. Research on novel brominated flame retardants, which share structural features with the bis(methoxynaphthalen) compound, stresses the need for comprehensive studies on their occurrence, environmental fate, and potential toxicity. These insights are crucial for developing safer chemical alternatives and mitigating environmental risks (Zuiderveen, Slootweg, & de Boer, 2020).

Dermatological Applications

Research into similar pentan-diols underscores their significance in dermatological applications, suggesting potential areas of interest for 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one in medical and cosmetic formulations. Pentane-1,5-diol, for example, has been evaluated for its efficacy and safety in topical applications, highlighting its antimicrobial properties and effectiveness in drug delivery systems. This comparison suggests that 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one could be explored for similar dermatological benefits, given its chemical structure and potential for formulation enhancement (Jacobsson Sundberg & Faergemann, 2008).

Advanced Material Synthesis

The exploration of furfural derivatives for the synthesis of valuable chemicals like pentanediol indicates a broader interest in utilizing biomass-derived compounds for advanced material applications. This research domain suggests potential pathways for converting derivatives of 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one into high-value chemicals, leveraging green chemistry principles to develop sustainable materials and fuels from renewable resources (Tan et al., 2021).

properties

IUPAC Name

1,5-bis(6-methoxynaphthalen-2-yl)pentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26O3/c1-29-26-13-9-21-15-19(3-7-23(21)17-26)5-11-25(28)12-6-20-4-8-24-18-27(30-2)14-10-22(24)16-20/h3-4,7-10,13-18H,5-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTKETXRHOPDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CCC(=O)CCC3=CC4=C(C=C3)C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187894
Record name 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one

CAS RN

343272-53-7
Record name 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343272537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-BIS(6-METHOXYNAPHTHALEN-2-YL)PENTAN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/896U9382GJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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